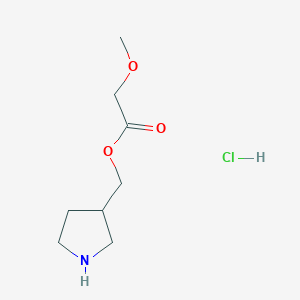
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride
Descripción general
Descripción
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride, commonly known as PM2MA-HCl, is a synthetic compound that has a wide range of applications in scientific research. This compound is a white crystalline powder with a molecular weight of 253.7 g/mol and a melting point of 177-179°C. PM2MA-HCl is used in various biochemical and physiological experiments, and has been found to have many advantages and limitations for laboratory use.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Demethylation and Scale-up Processes : A study described the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, showcasing a key step towards synthesizing preclinical candidates like LY518674. This process was successfully adapted to larger scales, highlighting the compound's role in facilitating drug development and synthesis (Schmid et al., 2004).
Synthesis of Pyrrolidines and Pyrimidines : Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine and the transformation of piperidines into pyrrolidines illustrates the compound's utility in creating intermediate compounds for further chemical reactions and potential pharmaceutical applications (Liu Guo-ji, 2009); (Tehrani et al., 2000).
Chemical Reactions and Modifications
Hydrolysis under Microwave Irradiation : A study presented an efficient method for the hydrolysis of acetals, including methoxyacetals, under solvent-free conditions and microwave irradiation, demonstrating the compound's relevance in simplifying and improving reaction efficiencies (He et al., 2004).
Corrosion Inhibition : Pyrrolidine derivatives have been investigated for their corrosion inhibition properties for steel in sulfuric acid environments, indicating the potential application of these compounds in protecting industrial materials (Bouklah et al., 2006).
Pharmacokinetic Studies
- Human Pharmacokinetic Uncertainty : While not directly mentioning "3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride," studies addressing human pharmacokinetic uncertainty through simulation and alternative first-in-human paradigms suggest the broader context in which related compounds are explored to understand and predict their behavior in human subjects (Harrison et al., 2012).
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethyl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-5-7-2-3-9-4-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBJLDJDNWODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




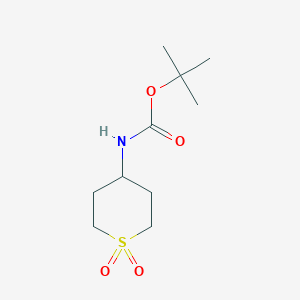

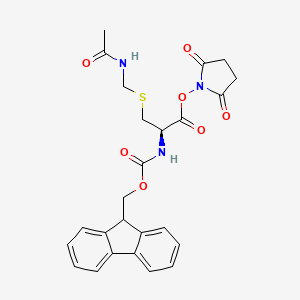
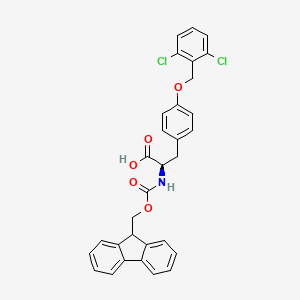
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)


![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
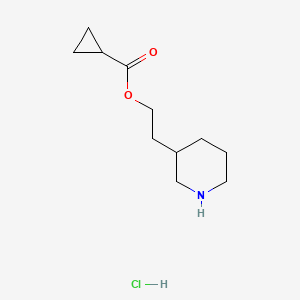

![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)